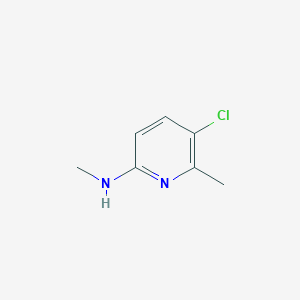

2-Pyridinamine, 5-chloro-N,6-dimethyl-

Description

BenchChem offers high-quality 2-Pyridinamine, 5-chloro-N,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine, 5-chloro-N,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1256824-50-6 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

5-chloro-N,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H9ClN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |

InChI Key |

HKYSQTYYXRNCRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)Cl |

Origin of Product |

United States |

Microbial Degradation:

Microbial degradation is a primary route for the breakdown of pyridine (B92270) derivatives in soil and water. tandfonline.com The initial steps often involve hydroxylation of the pyridine ring, a process that can be catalyzed by monooxygenase enzymes. asm.orgnih.gov For "2-Pyridinamine, 5-chloro-N,6-dimethyl-", several microbial degradation initiation points are plausible:

Hydroxylation of the Pyridine Ring: This is a common initial step in the aerobic degradation of many pyridine compounds. researchgate.net The position of hydroxylation would be influenced by the existing substituents.

Dechlorination: Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a potential pathway under anaerobic conditions. Oxidative dechlorination can also occur.

N-Oxidation: The formation of a pyridine N-oxide intermediate has been shown to significantly lower the energy barrier for the subsequent nucleophilic dechlorination of chloropyridines. nih.gov This suggests that N-oxidation could be an energetically favorable initial step.

Demethylation: The removal of the methyl groups could occur, although methylation is known to slow down degradation. wikipedia.org

Following the initial attack, the pyridine ring is typically cleaved, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov A proposed pathway for pyridine degradation by Arthrobacter sp. involves a direct ring cleavage catalyzed by a monooxygenase, followed by a series of enzymatic steps to form succinic acid. asm.orgnih.gov

Photodegradation:

Photodegradation in the presence of sunlight can be a significant abiotic degradation pathway for pyridines in aqueous environments. For 2-chloropyridine (B119429), photodegradation has been shown to proceed through the formation of various intermediate products. nih.gov The process can involve the homolytic cleavage of the C-Cl bond or reactions with photochemically generated reactive species like hydroxyl radicals. The genotoxicity of the intermediate products can sometimes be higher than the parent compound, highlighting the complexity of environmental risk assessment. nih.gov

Reaction Barriers and Energetically Favorable Paths - An Analogical Perspective:

Direct data on the reaction barriers for "2-Pyridinamine, 5-chloro-N,6-dimethyl-" is unavailable. However, theoretical calculations on related systems provide insights into the potential energetics.

For instance, a study on the dechlorination of 2-chloropyridine found that pyridine (B92270) N-oxidation significantly lowers the activation energy barrier for the subsequent dechlorination step. nih.gov This suggests that pathways involving an initial N-oxidation could be energetically more favorable.

Furthermore, computational studies on the reaction of pyridine with chlorinated compounds have calculated free energy barriers for nucleophilic substitution reactions. For the reaction of pyridine with vinyl chloride, the free energy barriers were calculated to be in the range of 42.4 to 47.5 kcal/mol, depending on the reaction mechanism. nih.gov While not directly transferable, these values give an indication of the energy required to break and form bonds involving the pyridine ring and a chloro-substituent.

The table below summarizes hypothetical initial degradation steps for "2-Pyridinamine, 5-chloro-N,6-dimethyl-" and the likely energetic favorability based on literature for analogous compounds.

| Proposed Initial Degradation Step | Reaction Type | Likely Energetic Favorability | Supporting Evidence from Analogous Compounds |

| Pyridine N-Oxidation | Microbial/Chemical Oxidation | High | N-oxidation lowers the energy barrier for subsequent dechlorination of chloropyridines. nih.gov |

| Hydroxylation of Pyridine Ring | Microbial Oxidation | Moderate | Common initial step in pyridine degradation, but the presence of multiple substituents may create steric hindrance. researchgate.net |

| Reductive Dechlorination | Microbial Reduction (Anaerobic) | Moderate to Low | The C-Cl bond is strong; this process is often slow. yufengchemicals.com |

| Photolytic Cleavage of C-Cl bond | Photodegradation | Moderate | A known pathway for chloropyridines in water. nih.gov |

It is important to emphasize that these are postulated pathways based on the degradation of simpler, related molecules. The actual environmental fate of "2-Pyridinamine, 5-chloro-N,6-dimethyl-" will be determined by a combination of these and potentially other pathways, with the relative importance of each depending on specific environmental conditions such as pH, temperature, microbial populations, and the presence of other chemicals.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of chemical compounds. By analyzing the vibrational modes of a molecule, one can identify functional groups and deduce conformational information. While direct spectra for 2-Pyridinamine, 5-chloro-N,6-dimethyl- are not available, analysis of related structures like 2-Amino-5-chloropyridine (B124133) (ACP) provides a foundation for predicting its vibrational characteristics. chemicalbook.com

For the parent compound, 2-Amino-5-chloropyridine (ACP), extensive vibrational analysis has been performed using both experimental spectroscopy and density functional theory (DFT) calculations. chemicalbook.com These studies provide a basis for assigning the vibrational frequencies expected for 2-Pyridinamine, 5-chloro-N,6-dimethyl-. The introduction of an N-methyl and a C6-methyl group would introduce new vibrational modes and shift existing ones.

Expected Vibrational Frequencies for 2-Pyridinamine, 5-chloro-N,6-dimethyl- (Inferred from Analogs):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description and Expected Influence of N,6-dimethyl groups |

| N-H Stretching | ~3300-3500 (shifted/absent) | In the analog ACP, N-H stretching bands are prominent. For the target compound, a single, secondary amine (N-H) stretch would be expected, likely at a lower frequency compared to the primary amine in ACP due to the electronic effect of the methyl group. |

| C-H Stretching (Aromatic) | ~3000-3100 | These vibrations of the pyridine (B92270) ring are expected to be largely consistent with those observed in ACP. |

| C-H Stretching (Methyl) | ~2850-2960 | The presence of two methyl groups (N-CH₃ and C₆-CH₃) will introduce characteristic symmetric and asymmetric stretching vibrations in this region, which are absent in ACP. nih.gov |

| C=N, C=C Stretching (Ring) | ~1400-1600 | Pyridine ring stretching vibrations are a key feature. The substitution pattern, particularly the electron-donating methyl groups, is expected to cause slight shifts in these band positions compared to ACP. |

| N-H Bending | ~1600 | The scissoring vibration of the NH₂ group in ACP would be replaced by an N-H in-plane bending vibration for the target compound. |

| CH₃ Bending | ~1375-1460 | Symmetric and asymmetric bending (scissoring) vibrations from both the N-methyl and 6-methyl groups would appear in this region. |

| C-N Stretching | ~1250-1350 | The C-N stretching frequency is often coupled with other vibrations. The N-methylation would likely alter the character and position of this band compared to a primary aminopyridine. nih.gov |

| C-Cl Stretching | ~600-800 | The C-Cl stretching vibration is sensitive to the overall electronic environment of the ring. Its position may be slightly perturbed by the methyl substituents. |

This table is predictive and based on the analysis of related compounds.

Conformational analysis of 2-aminopyridines often involves studying the orientation of the amino group relative to the pyridine ring. For 2-Pyridinamine, 5-chloro-N,6-dimethyl-, the key conformational feature would be the orientation of the N-H bond and the N-methyl group.

In the absence of experimental data, computational methods like DFT are typically employed to predict the most stable conformer. For related aminopyridines, a planar or near-planar conformation, where the amino group lies in the plane of the pyridine ring, is often the most stable due to favorable electronic interactions. However, the presence of the 6-methyl group adjacent to the N-dimethylamino group in the target compound would introduce significant steric hindrance. This steric clash would likely force the N-methylamino group out of the plane of the pyridine ring, resulting in a twisted conformation. This twisting would influence the vibrational spectra, particularly the modes involving the C-N bond and the N-H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

No published NMR spectra for 2-Pyridinamine, 5-chloro-N,6-dimethyl- are available. However, by examining the spectra of simpler analogs like 2-Amino-5-chloropyridine and considering the shielding/deshielding effects of methyl groups, a predictive interpretation can be made. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Shift (ppm) | Multiplicity | Rationale for Prediction |

| Ring H (H3) | ~6.3-6.5 | Doublet | This proton is ortho to the amino group and meta to the chlorine. It is expected to be the most upfield of the ring protons. |

| Ring H (H4) | ~7.2-7.4 | Doublet | This proton is meta to both the amino and chloro groups. Its chemical shift would be influenced by both substituents. |

| N-H | Variable | Broad Singlet | The chemical shift is dependent on concentration and solvent. |

| N-CH₃ | ~2.9-3.1 | Singlet (or Doublet if coupled to N-H) | The N-methyl protons would appear as a singlet, integrating to 3H. |

| C₆-CH₃ | ~2.4-2.6 | Singlet | The protons of the methyl group at the C6 position would appear as a distinct singlet, integrating to 3H. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Shift (ppm) | Rationale for Prediction |

| C2 (C-N) | ~158-160 | The carbon bearing the amino group is typically highly deshielded. |

| C6 (C-CH₃) | ~155-157 | The presence of a methyl group and being adjacent to the ring nitrogen would also result in a downfield shift. |

| C4 | ~137-139 | This carbon is deshielded by the adjacent ring nitrogen. |

| C5 (C-Cl) | ~120-122 | The carbon attached to chlorine will show a characteristic shift. |

| C3 | ~108-110 | This carbon is shielded by the ortho amino group. |

| N-CH₃ | ~30-35 | Typical range for an N-methyl carbon on an aromatic amine. |

| C₆-CH₃ | ~20-25 | Typical range for a methyl group on a pyridine ring. |

This interactive table presents predicted values based on substituent effects observed in related molecules.

There is no information in the scientific literature regarding the application of specialized NMR techniques like ²⁹Si NMR to 2-Pyridinamine, 5-chloro-N,6-dimethyl- or its silylated derivatives. In principle, silylation of the secondary amine could be performed to create a corresponding N-silyl derivative. If such a compound were synthesized, ²⁹Si NMR would be a valuable tool for its characterization. The chemical shift of the ²⁹Si nucleus would provide information about the electronic environment around the nitrogen atom and the degree of N-Si bonding interaction, which could be influenced by the steric hindrance from the adjacent 6-methyl group.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

No crystal structure has been reported for 2-Pyridinamine, 5-chloro-N,6-dimethyl-. However, the crystal structure of a related salt, 2-Amino-5-chloropyridinium (B1237898) 6-oxo-1,6-dihydropyridine-2-carboxylate, has been determined. chemicalbook.com In this structure, the 2-amino-5-chloropyridinium cation is essentially planar.

For the target compound, 2-Pyridinamine, 5-chloro-N,6-dimethyl-, a crystal structure would be expected to reveal significant deviation from planarity. The steric repulsion between the N-methyl group and the C6-methyl group would likely lead to:

Twisting of the N-methylamino group out of the pyridine ring plane.

An increase in the C2-N-C(methyl) bond angle to relieve steric strain.

Possible lengthening of the C2-N and C6-C(methyl) bonds .

In the solid state, molecules would likely pack in a way that minimizes steric clashes while maximizing favorable intermolecular interactions, such as N-H···N hydrogen bonds between the secondary amine and the pyridine nitrogen of an adjacent molecule, forming dimers or chains. C-H···Cl or C-H···π interactions could also play a role in stabilizing the crystal lattice.

Analysis of Bond Lengths, Angles, and Torsions

While specific crystallographic data for 2-Pyridinamine, 5-chloro-N,6-dimethyl- is not available in the reviewed literature, analysis of closely related structures provides a strong basis for understanding its molecular geometry. For instance, the crystal structure of the 2-amino-5-chloropyridinium cation has been determined, offering insight into the core pyridine structure. nih.govresearchgate.net In this cation, the protonation at the ring nitrogen atom results in a wider than normal C1—N1—C2 angle of 122.55 (14)°. nih.gov The pyridinium (B92312) ring itself is noted to be essentially planar. nih.govresearchgate.net

The introduction of N-methyl and 6-methyl groups in 2-Pyridinamine, 5-chloro-N,6-dimethyl- would be expected to induce further changes in the local geometry due to steric and electronic effects. The bond lengths and angles would be influenced by these substitutions, and the torsion angles involving the dimethylamino group would define its orientation relative to the pyridine ring.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Pyridinamine, 5-chloro-N,6-dimethyl- is predicted to be governed by a network of intermolecular interactions. Studies on analogous compounds, such as the salt of 2-amino-5-chloropyridinium, reveal that cations, anions, and water molecules are linked by N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net In another related compound, 2-Chloro-5-(chloromethyl)pyridine, molecules are connected into dimers through intermolecular C—H⋯N hydrogen bonds, which contributes to the stabilization of the crystal structure. researchgate.net Similarly, the structure of 2-amino-5-cyanopyridinium chloride features cohesion through cation-anion N—H⋯Cl and cation-cation N—H⋯N hydrogen bonds. nih.gov

Based on these findings, it is anticipated that the crystal structure of 2-Pyridinamine, 5-chloro-N,6-dimethyl- would prominently feature hydrogen bonds involving the amine proton and the pyridine nitrogen atom, potentially forming dimers or more extended networks. The chlorine atom could also act as a hydrogen bond acceptor.

Mass Spectrometry for Molecular Formula Confirmation and Degradation Product Identification

Mass spectrometry is a critical tool for confirming the molecular weight and formula of 2-Pyridinamine, 5-chloro-N,6-dimethyl- and for identifying its potential degradation products.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is essential for unambiguous molecular formula confirmation. The molecular formula of 2-Pyridinamine, 5-chloro-N,6-dimethyl- is C₇H₉ClN₂. Its nominal molecular weight is approximately 156.62 g/mol . HRMS can determine the mass of the molecular ion with high accuracy, allowing for differentiation from other compounds with the same nominal mass. The theoretical exact mass of the most abundant isotopologue, [¹²C₇¹H₉³⁵Cl¹⁴N₂]⁺˙, is calculated to be 156.0454 Da. The detection of this ion at a high mass accuracy would serve to confirm the elemental composition.

Analysis of Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing a characteristic pattern that serves as a structural fingerprint. While the specific fragmentation pattern for 2-Pyridinamine, 5-chloro-N,6-dimethyl- is not detailed in the searched literature, likely pathways can be inferred from related heterocyclic aromatic amines. nih.gov

Common fragmentation processes for such molecules include the loss of small radicals or neutral molecules. For 2-Pyridinamine, 5-chloro-N,6-dimethyl-, key fragmentation steps are expected to include the loss of a methyl radical (•CH₃) from the N-methyl or 6-methyl position, loss of a chlorine atom (•Cl), or elimination of a neutral HCl molecule. The fragmentation of other N-alkylated amines suggests that the loss of the N-substituent can be a significant pathway. arkat-usa.org The analysis of these fragmentation patterns is crucial for structural elucidation and for identifying metabolites or degradation products, which often retain core structural similarities with the parent compound. researchgate.net

Photophysical Properties and Luminescence Studies

The investigation of photophysical properties, such as absorption and fluorescence, provides insight into the electronic behavior of the molecule. While specific studies on the luminescence of 2-Pyridinamine, 5-chloro-N,6-dimethyl- were not found, research on structurally related compounds offers valuable predictions.

A study on a series of novel nicotinonitrile derivatives, which also feature a substituted pyridine core, demonstrated strong blue-green fluorescence emission with maxima in the range of 420–630 nm. researchgate.net That research also highlighted that the substitution of the pyridine ring with an electron-donating group, such as a dimethylamino (–N(CH₃)₂) group, had a significant effect on the photophysical properties. researchgate.net Given the presence of both an amino group and a chloro-substituent, it is plausible that 2-Pyridinamine, 5-chloro-N,6-dimethyl- could also exhibit fluorescent properties. Further experimental investigation would be required to confirm and characterize its specific absorption and emission spectra, quantum yield, and any potential solvatochromic effects.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Pyridinamine, 5-chloro-N,6-dimethyl-, DFT calculations would provide fundamental insights into its properties. However, a thorough search of scientific literature and chemical databases did not yield specific DFT studies for this particular compound.

Detailed computational studies dedicated to the geometric parameters and conformational preferences of 2-Pyridinamine, 5-chloro-N,6-dimethyl- are not available in the reviewed literature. Such a study would typically involve optimizing the molecule's geometry to find the most stable conformation (the lowest energy state). The results would be presented in a data table listing key bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

A representative table for predicted geometric parameters would look like this, but is not populated due to a lack of available data.

| Parameter | Value (Å or °) |

|---|---|

| C-Cl Bond Length | Data not available |

| C-N (ring) Bond Length | Data not available |

| C-N (amine) Bond Length | Data not available |

| C-C-N Bond Angle | Data not available |

No specific studies on the calculated vibrational frequencies for 2-Pyridinamine, 5-chloro-N,6-dimethyl- were found. Theoretical vibrational analysis, typically performed using DFT, predicts the frequencies of infrared (IR) and Raman spectra. These calculated frequencies are crucial for assigning the vibrational modes observed in experimental spectra, thus confirming the molecular structure.

A representative table for vibrational frequencies would look like this, but is not populated due to a lack of available data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | Data not available | Data not available |

| N-H stretch | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

| Pyridine (B92270) ring deformation | Data not available | Data not available |

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for 2-Pyridinamine, 5-chloro-N,6-dimethyl- has not been reported in the available literature. This type of analysis is fundamental for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and polarizability.

A representative table for FMO analysis would look like this, but is not populated due to a lack of available data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Calculations of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for 2-Pyridinamine, 5-chloro-N,6-dimethyl- using DFT methods have not been documented in the public domain. These theoretical calculations provide valuable information about the stability and spontaneity of reactions involving the compound.

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity

There are no published molecular dynamics (MD) simulation studies for 2-Pyridinamine, 5-chloro-N,6-dimethyl-. MD simulations would be employed to study the dynamic behavior of the molecule over time, exploring its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

A search for quantum chemical calculations aimed at elucidating the reaction mechanisms of 2-Pyridinamine, 5-chloro-N,6-dimethyl- did not yield any specific results. Such studies would involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to understand how the molecule participates in chemical transformations.

Computational Modeling of Intermolecular Interactions and Supramolecular Assemblies

The way molecules interact with each other governs their physical properties in the solid state, such as their crystal structure and melting point. Computational modeling is an invaluable tool for exploring these interactions and predicting how molecules will assemble.

Hydrogen bonding is a key intermolecular interaction that often dictates the supramolecular assembly of nitrogen-containing heterocyclic compounds. Computational methods can predict and characterize these networks.

In a relevant study on a salt of 2-amino-5-chloropyridine (B124133), specifically 2-amino-5-chloropyridinium (B1237898) 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate, X-ray crystallography revealed a complex three-dimensional hydrogen-bonding network. nih.gov In the crystal structure, the protonated pyridinium (B92312) cation and the carboxylate anion are linked through N—H⋯O hydrogen bonds. nih.gov The amino group of the 2-amino-5-chloropyridinium cation also participates in hydrogen bonding. nih.gov These experimental findings are complemented by computational models that can calculate the geometries and energies of these hydrogen bonds.

Based on this, it can be inferred that 2-Pyridinamine, 5-chloro-N,6-dimethyl- would also be capable of forming hydrogen bonds, primarily through the N-H of its amino group, which could interact with suitable hydrogen bond acceptors. The presence of the methyl groups may introduce steric effects that could influence the geometry of these interactions compared to the unsubstituted amino group.

Table 1: Hydrogen Bond Geometry in 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1N1···O3 | 0.97(2) | 1.70(2) | 2.662(2) | 173(2) |

| N2—H1N2···O1 | 0.82(3) | 2.14(3) | 2.946(2) | 168(2) |

| N2—H2N2···O2 | 0.88(2) | 1.89(2) | 2.766(2) | 172(2) |

| O1W—H1W1···O3 | 0.850 | 2.050 | 2.894(3) | 171.0 |

| C4—H4···O1 | 0.95(2) | 2.45(2) | 3.253(3) | 142(2) |

Data obtained from the crystallographic study of the salt of 2-amino-5-chloropyridine.

First-principles calculations, which are based on quantum mechanics, can be used to understand and predict how molecules pack in a crystal. These calculations can help rationalize experimentally observed crystal structures and, in some cases, predict new polymorphic forms.

The crystal packing of 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate is described as forming a three-dimensional network through a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. nih.gov The pyridinium ring in the cation is essentially planar. nih.gov Such computational studies on the related 2-amino-5-chloropyridine highlight the importance of various intermolecular forces in directing the crystal packing. For 2-Pyridinamine, 5-chloro-N,6-dimethyl-, similar principles would apply, although the N,6-dimethyl substitutions would alter the steric and electronic landscape, likely leading to a different crystal packing arrangement.

Table 2: Crystal Data and Structure Refinement for 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate nih.gov

| Parameter | Value |

| Empirical formula | C₅H₆ClN₂⁺·C₆H₄NO₃⁻·0.85H₂O |

| Formula weight | 282.98 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 3.8096 (1), 15.6046 (3), 20.9370 (3) |

| Volume (ų) | 1244.65 (4) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.510 |

Data obtained from the crystallographic study of the salt of 2-amino-5-chloropyridine.

Advanced Research Applications in Chemical Science

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

A comprehensive search of scientific literature did not yield specific examples of 5-chloro-N,6-dimethylpyridin-2-amine being used as a synthetic intermediate. However, its structural analogues, such as 2-amino-5-chloropyridine (B124133) and 2-amino-5-chloro-6-methylpyridine, are well-established as versatile building blocks in organic synthesis. researchgate.netsigmaaldrich.com These related compounds serve as key precursors in the creation of more complex molecules for pharmaceuticals and agrochemicals due to their unique structure and reactivity. researchgate.net For instance, the primary amine group on these analogues allows for a variety of chemical transformations to construct larger molecular architectures. researchgate.net

Design and Application in Catalysis and Ligand Development

While specific research on the catalytic applications of 5-chloro-N,6-dimethylpyridin-2-amine is not available, the general class of pyridinamine compounds is significant in the development of novel ligands and catalysts.

N-Heterocyclic Silylenes (NHSi) are a class of compounds containing a divalent silicon atom bonded to two nitrogen atoms within a heterocyclic ring. nih.gov They are the silicon analogues of the widely used N-Heterocyclic Carbenes (NHCs) and have gained attention as ligands in organometallic chemistry. nih.govresearchgate.net The synthesis of five-membered NHSis typically starts from diimine or diamine precursors. researchgate.net

Although pyridinamine backbones can theoretically be used to construct such ligands, literature searches did not provide any instances of 5-chloro-N,6-dimethylpyridin-2-amine being utilized for the synthesis of NHSi ligands. Research in this area has focused on other precursors, such as those used to create 1,3-bis(diisopropylphenyl)-1,3-diaza-2-silacyclopent-4-en-2-ylidene (Dipp2NHSi). nih.govresearchgate.net The electronic properties of NHSi ligands differ considerably from NHCs; they are generally considered weaker σ-donors but potentially better π-acceptors, which influences their coordination chemistry with transition metals. nih.gov

There is no specific information available regarding the catalytic activity of complexes derived from 5-chloro-N,6-dimethylpyridin-2-amine in organic transformations like the hydroboration of carbonyl compounds.

The field of catalytic hydroboration is extensive, employing a wide range of metal complexes. mdpi.com For example, cobalt(II) complexes with phosphinopyridonate ligands have been successfully used for the double hydroboration of pyridines. Highly efficient hydroboration of aldehydes and ketones has also been achieved using lanthanide complexes. However, none of the reviewed studies mention the use of the specific ligand .

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amine group make aminopyridines excellent ligands for coordinating with transition metals. mdpi.com This has led to the synthesis of a vast array of metal complexes with diverse applications. For example, copper(I) chloride combined with aromatic amine ligands like 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) forms active catalysts for polymerization reactions. mdpi.com

Despite the clear potential for 5-chloro-N,6-dimethylpyridin-2-amine to act as a ligand, no published studies on its specific coordination chemistry with transition metals or the synthesis of novel complexes were found.

Exploration in Materials Science for Functional Materials (e.g., Non-Linear Optical Properties if applicable)

No specific studies on the application of 5-chloro-N,6-dimethylpyridin-2-amine in materials science or its non-linear optical (NLO) properties have been found.

However, research into related heterocyclic compounds demonstrates the potential of this molecular scaffold. Pyridine and pyrazine (B50134) derivatives with donor-acceptor (D-A) structures are actively investigated for their third-order NLO properties. researchgate.netresearchgate.net These properties are crucial for applications in optical switching, data storage, and optical limiting. The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, a feature that could potentially be engineered into derivatives of 5-chloro-N,6-dimethylpyridin-2-amine.

| Compound Type | Key Structural Feature | Observed NLO Property | Potential Application | Reference |

|---|---|---|---|---|

| Pyridinium (B92312) Salts | D-π-A Structure | Reverse Saturable Absorption / Saturated Absorption | Optical Limiting | researchgate.net |

| Squaraine Derivatives | Symmetrical Anilinosquaraine Core | Two-Photon Absorption (2PA) Cross-section ~2000 GM | Photonics, Optical Amplification | rsc.org |

| Porphyrin-Fullerene Hybrids | Donor-Porphyrin-Acceptor | Second-Order NLO Properties | Light Harvesting, Solar Cells | nih.gov |

Applications in Radiochemistry as Radiolabeled Synthons (e.g., for Positron Emission Tomography)

A search of radiochemistry literature did not yield any results for the use of 5-chloro-N,6-dimethylpyridin-2-amine as a radiolabeled synthon for Positron Emission Tomography (PET) or other imaging techniques. The development of new radiotracers is a dynamic field, but this specific compound does not appear in the reviewed research.

Environmental Chemistry and Degradation Pathways

Environmental Fate and Transport of Pyridine (B92270) and its Halogenated/Alkylated Derivatives

The fate of pyridines in the environment is governed by both abiotic and biotic processes, including photochemical transformations, transport, and biological degradation. tandfonline.comresearchgate.net Due to their higher water solubility compared to similar homocyclic compounds, pyridine derivatives are more readily transported through soil and into groundwater, which can lead to more widespread environmental distribution. researchgate.net In aquatic systems, these compounds can be removed from solution through several reactions, including adsorption to solid materials, biodegradation, and abiotic photolytic degradation. researchgate.net

While pyridine itself is readily degraded in soil, the addition of substituents to the pyridine ring can cause major changes in its biodegradability. tandfonline.com Specifically, there is a recognized lack of comprehensive data on the environmental fate of alkyl- and chloropyridines, which are among the most significant classes of pyridine derivatives found in environmental samples. tandfonline.comresearchgate.net

Abiotic degradation, particularly through photochemical reactions, plays a role in the breakdown of pyridine compounds in the environment. tandfonline.comresearchgate.net The absorption of light can generate reactive, electronically excited states in molecules, altering their reactivity and leading to their transformation without the need for other reagents like metal catalysts. nih.gov

UV photolysis of pyridine in laboratory settings has been shown to generate succinate. researchgate.net Studies on compounds with similar structures provide further insight. For instance, the UV irradiation of 2-chloropyrimidine (B141910) in an anaerobic aqueous solution results in two primary products: 2-hydroxypyrimidine (B189755) and 2-chloro-4,2'-bipyrimidine. rsc.org The proposed mechanism involves two distinct pathways: a heterolytic rupture of the carbon-chlorine bond in the excited singlet state to form the hydroxylated product, and a homolytic bond rupture in the triplet state that creates pyrimidinyl radicals, leading to the bipyrimidine product. rsc.org Theoretical studies on the gas-phase photochemical chlorination of 2-chloropyridine (B119429) suggest that the formation of dichlorinated pyridines is a possible transformation pathway. jlu.edu.cn

Biotic degradation by microorganisms is a primary pathway for the breakdown of pyridine compounds. researchgate.net Biodegradation of these heterocyclic aromatic compounds can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. researchgate.netnih.govcapes.gov.br Numerous bacterial strains, including species from the genera Arthrobacter, Paracoccus, Pseudomonas, Nocardia, and Shinella, have been identified as capable of degrading pyridine and its derivatives. researchgate.netnih.govasm.orgsemanticscholar.orgnih.gov

The degradation process often begins with an initial hydroxylation step, which is notable for incorporating oxygen derived from water rather than molecular oxygen, or through an oxidative cleavage of the pyridine ring without prior hydroxylation. tandfonline.comresearchgate.netnih.gov For example, a strain of Arthrobacter degrades pyridine via a four-step enzymatic pathway that begins with a direct ring cleavage and ultimately produces succinic acid. nih.govasm.org

The initial transformation of alkylpyridines can happen either on the pyridine ring, leading to pyridine-N-oxide or hydroxypyridines, or on the alkyl substituent, resulting in the formation of hydroxyalkyl pyridines. semanticscholar.org For N-alkylated compounds, such as the N-methyl group in 2-Pyridinamine, 5-chloro-N,6-dimethyl-, microorganisms like Pseudomonas putida have demonstrated the ability to hydrolytically remove methyl groups from N-methylpurines, producing methanol (B129727) and the corresponding free base. nih.gov

Factors Influencing the Environmental Persistence and Transformation of Substituted Pyridinamines

The environmental persistence of substituted pyridinamines is not uniform and is heavily influenced by the nature and position of the substituents on the pyridine ring. tandfonline.comresearchgate.net

The rate of microbial transformation varies significantly depending on the type of substituent. Research indicates the following general order of transformation rates, from fastest to slowest: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. researchgate.netnih.govcapes.gov.br This suggests that the chloro- and amino- groups on 2-Pyridinamine, 5-chloro-N,6-dimethyl- would contribute to its increased persistence in the environment compared to simpler pyridines.

Environmental conditions are also critical. The availability of oxygen determines whether aerobic or anaerobic degradation pathways are followed, which in turn involves different microbial communities and enzymatic processes. researchgate.netnih.govcapes.gov.br The presence of other carbon sources can also affect degradation; for instance, the presence of glucose did not inhibit pyridine degradation by Shinella zoogloeoides BC026 but did promote the strain's growth. nih.gov

Table 1: Factors Affecting Environmental Persistence

| Factor | Influence on Degradation | References |

|---|---|---|

| Substituent Type | Halogenated pyridines are generally more resistant to degradation than other derivatives like hydroxyl- or carboxyl-substituted pyridines. | researchgate.net, nih.gov, capes.gov.br |

| Substituent Position | The location of the substituent on the pyridine ring significantly alters the molecule's biodegradability. | tandfonline.com, researchgate.net |

| Oxygen Availability | Determines whether aerobic or anaerobic microbial pathways are active, influencing the types of microorganisms and enzymes involved. | researchgate.net, nih.gov, capes.gov.br |

| Water Solubility | Higher solubility of pyridine derivatives facilitates their transport through soil and into groundwater. | researchgate.net |

| Co-contaminants | The presence of other organic compounds (e.g., glucose) can sometimes enhance microbial growth without inhibiting the degradation of the target compound. | nih.gov |

Analytical Methodologies for Environmental Monitoring of Halogenated Pyridine Compounds

Accurate monitoring of halogenated pyridine compounds in environmental matrices requires sensitive and selective analytical methods. Gas chromatography (GC) is the most commonly used technique for this purpose. cdc.gov

For enhanced sensitivity and specificity, GC is often coupled with a mass spectrometer (GC-MS) or a high-resolution mass spectrometer (GC-HRMS). cdc.govnih.gov A flame ionization detector (FID) is another sensitive option for detection following GC separation. cdc.gov The sample preparation for air monitoring can involve drawing a known volume of air through adsorbent tubes, such as those containing XAD-7 resin, followed by desorption with a solvent like methanol before analysis. osha.gov

For complex biological and environmental samples, high-performance liquid chromatography (HPLC) offers another powerful separation technique. cdc.gov Recently, methods combining HPLC with time-of-flight mass spectrometry (TOF-MS) have been developed for the analysis of underivatized halogenated phenolic compounds, demonstrating the versatility of modern analytical approaches. dphen1.com A classic chemical method, the Fujiwara reaction, can also be used for the detection of organohalogen compounds, where the compound reacts with pyridine in the presence of a base to produce a chromophoric product that can be analyzed spectrophotometrically. google.com

Table 2: Analytical Methods for Halogenated Pyridines

| Method | Description | Common Applications | References |

|---|---|---|---|

| GC-MS/HRMS | Gas Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry. Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Environmental samples (air, water, soil), biological samples. | cdc.gov, nih.gov |

| GC-FID | Gas Chromatography with Flame Ionization Detection. A sensitive detector for organic compounds after GC separation. | Air monitoring, workplace exposure assessment. | cdc.gov, osha.gov |

| HPLC-MS | High-Performance Liquid Chromatography-Mass Spectrometry. Separates compounds in a liquid mobile phase before MS detection. | Biological fluids, complex environmental matrices. | cdc.gov, dphen1.com |

| Fujiwara Reaction | A colorimetric reaction specific for certain organohalogen compounds. | Qualitative and quantitative analysis of total organic halides. | google.com |

Pyrolysis and Thermal Decomposition Studies of Nitrogen-Containing Organic Compounds

Pyrolysis is a thermal decomposition process that breaks down organic substances in an oxygen-deficient environment. tdplant.com Studying the pyrolysis of nitrogen-containing compounds provides insight into the potential transformation products of 2-Pyridinamine, 5-chloro-N,6-dimethyl- under high-temperature conditions, such as those found in industrial processes or waste incineration.

The thermal decomposition of various nitrogen-containing organic compounds and polymers has been shown to yield a range of nitrogenous products. researchgate.netmdpi.com The specific products formed depend on the composition of the initial material and the pyrolysis temperature. tdplant.com

During the pyrolysis of nitrogen-containing compounds, the nitrogen can be incorporated into various smaller, more volatile molecules. Common degradation products identified in studies of related materials include ammonia (B1221849), amines, and nitriles. researchgate.net For instance, the pyrolysis of certain organic wastes and polymers yields light nitriles like acetonitrile (B52724) and propanenitrile, as well as longer-chain nitriles and amides. researchgate.net

More complex heterocyclic compounds can also be formed. The pyrolysis of materials containing nitrogen sources has been shown to produce compounds such as pyrrole (B145914) and pyridine through reactions like dehydration, cyclization, and condensation at high temperatures. mdpi.com In the thermal decomposition of specific nitrogen-rich heterocyclic esters, volatile products such as hydrogen cyanide (HCN), isocyanic acid (HNCO), and ammonia (NH3) have been detected. mdpi.com Therefore, the thermal decomposition of 2-Pyridinamine, 5-chloro-N,6-dimethyl- could be expected to produce a complex mixture of smaller nitrogenous gases, chlorinated fragments, and potentially other aromatic and heterocyclic compounds.

Analysis of Reaction Barriers and Energetically Favorable Paths

Key Factors Influencing Degradation Pathways:

Pyridine Ring Stability: The pyridine ring is relatively resistant to oxidative processes due to the electron-withdrawing effect of the nitrogen heteroatom, which creates a significant activation energy barrier. asm.org

Chloro-Substituent: The presence of a chlorine atom on the pyridine ring generally increases the compound's persistence in the environment. yufengchemicals.com The C-Cl bond is strong and not easily broken, making dechlorination a critical and often rate-limiting step in the degradation process.

Amino Group: The amino group (-NH₂) is an activating group, which can influence the electronic properties of the pyridine ring and potentially make it more susceptible to certain enzymatic or chemical attacks.

Methyl Groups: Methylation can significantly retard the biodegradation of the pyridine ring. wikipedia.org

Potential Degradation Pathways and Energetic Considerations:

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of highly substituted pyridines is an area of intense focus, with a significant push towards environmentally benign methodologies. Future research on the synthesis of 2-Pyridinamine, 5-chloro-N,6-dimethyl- will likely prioritize green chemistry principles to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key research avenues include:

Catalyst- and Solvent-Free Reactions: A promising approach involves the neat reaction of starting materials under thermal conditions without any catalyst or solvent. amazonaws.com For instance, the synthesis of related fused-ring systems like imidazo[1,2-a]pyridines has been achieved in excellent yields by simply heating a 2-aminopyridine (B139424) with an α-haloketone. amazonaws.com This methodology could be adapted for derivatizing the 2-amino group of the target compound.

Use of Greener Reagents: The N-methylation step in the synthesis is a prime target for green innovation. Traditional methylating agents are often toxic and produce stoichiometric waste. A greener alternative is the use of methanol (B129727), a renewable and low-cost C1 source, in "borrowing-hydrogen" strategies catalyzed by heterogeneous catalysts like skeletal copper. researchgate.net This approach offers a tunable synthesis of N-monomethylated and N,N-dimethylated amines under relatively mild conditions. researchgate.net

Iron-Catalyzed Cyclizations: Researchers have reported green protocols for preparing substituted pyridines using iron(III) chloride as an inexpensive and non-toxic catalyst. nih.gov These reactions can proceed without any additives, representing a significant step forward in sustainable chemical production. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to faster reactions, higher yields, and improved safety. This technology is particularly well-suited for scaling up the synthesis of pyridinamine derivatives efficiently.

Table 1: Emerging Green Synthesis Strategies for Pyridinamine Derivatives

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted by mixing neat reagents, often with heating, eliminating the need for solvents. amazonaws.com | Reduced solvent waste, simplified purification, lower environmental impact. |

| "Borrowing-Hydrogen" Catalysis | Utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol (e.g., methanol) to form a carbonyl intermediate, which then reacts with an amine before the hydrogen is returned. researchgate.net | Avoids toxic alkylating agents, uses renewable feedstocks, high atom economy. |

| Earth-Abundant Metal Catalysis | Employs catalysts based on inexpensive and benign metals like iron to facilitate key bond-forming reactions. nih.gov | Low cost, low toxicity, and sustainable compared to precious metal catalysts. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control and scalability. | Enhanced safety, improved yield and selectivity, easy automation and scale-up. |

Integration of Artificial Intelligence and Machine Learning in Pyridinamine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. beilstein-journals.orgnih.gov For pyridinamine research, these computational tools can accelerate the optimization of reaction conditions and predict the outcomes of novel transformations, significantly reducing the time and cost of experimental work.

Future applications include:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently navigate complex, multi-dimensional reaction spaces (e.g., varying catalysts, solvents, temperatures, and concentrations) to identify optimal conditions with far fewer experiments than human experts. bohrium.com This would be invaluable for maximizing the yield and selectivity of the synthesis of 2-Pyridinamine, 5-chloro-N,6-dimethyl- and its derivatives.

Predictive Modeling: ML models can be trained on large reaction databases to predict the most suitable reagents and conditions for a desired transformation. beilstein-journals.orgchemrxiv.org Global models can provide initial guidance for new reactions, while local models can fine-tune parameters for a specific reaction family. nih.gov

Overcoming Human Bias: ML algorithms can suggest non-intuitive or unconventional reaction parameters that a human chemist might overlook, potentially leading to the discovery of novel and highly efficient synthetic pathways. bohrium.com

Data-Driven Discovery: The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system for automated reaction discovery and optimization, accelerating the exploration of pyridinamine chemical space. beilstein-journals.org

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups of 2-Pyridinamine, 5-chloro-N,6-dimethyl- (the pyridine (B92270) nitrogen, the N,N-dimethylamino group, and the chloro substituent) provide multiple handles for exploring novel chemical reactions.

Future research could focus on:

Fused Heterocycle Synthesis: The amino group is a key nucleophile for constructing more complex, fused heterocyclic systems. A well-established transformation is the condensation of 2-aminopyridines with α-haloketones to yield imidazo[1,2-a]pyridine (B132010) derivatives, which are of significant interest in medicinal chemistry. amazonaws.com

Functional Probes via "Click Chemistry": The amino group can be converted to an azide (B81097) via reactions like the Sandmeyer reaction. nih.gov The resulting azido-pyridinamine would be a "pre-fluorescent" probe; non-fluorescent on its own but capable of generating a highly fluorescent product upon a "click" reaction with an alkyne. nih.gov This opens avenues for using pyridinamine scaffolds in bioorthogonal chemistry and chemical biology.

Unprecedented C-H Functionalization and Fluorination: While direct nucleophilic substitution on electron-rich pyridine rings is challenging, novel methods are emerging. For example, the direct fluorination of pyridine N-oxides at the meta-position is a recently discovered transformation. rsc.org Exploring analogous reactions for chlorination or the functionalization of other positions on the 2-Pyridinamine, 5-chloro-N,6-dimethyl- ring could lead to unprecedented derivatives.

Organometallic Transformations: The pyridine ring can be activated using organometallic reagents. For instance, lithiation of related aminopyridines allows for the introduction of various side chains, providing access to a wide array of novel analogues. nih.gov

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics is crucial for optimization and control. The development of advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions provides unprecedented insight into these processes.

Emerging trends in this area include:

In-Situ FTIR and NMR Spectroscopy: Coupling analytical instruments directly to a reaction vessel allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. nih.gov For example, using an electrochemical cell with a recycle loop through an FTIR cell has enabled the study of free-radical reactions, providing detailed kinetic profiles and mechanistic information. nih.gov This technique could be applied to monitor the formation of 2-Pyridinamine, 5-chloro-N,6-dimethyl- and identify transient species.

Raman Spectroscopy: This technique is highly effective for in-situ monitoring as it can be performed with fiber-optic probes immersed directly in the reaction mixture and is often insensitive to the reaction medium, making it suitable for a wide range of solvent systems.

Process Analytical Technology (PAT): The integration of these in-situ analytical techniques into a PAT framework allows for real-time process control, ensuring consistent product quality and optimizing reaction efficiency, particularly in flow chemistry setups.

Computational Design of Pyridinamine Derivatives with Tunable Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific, tailored properties. Instead of relying on serendipity, researchers can now design pyridinamine derivatives in silico before committing to their synthesis.

Future research will heavily leverage:

Property Prediction: Algorithms can be used to calculate key physicochemical and pharmacological properties for hypothetical derivatives of 2-Pyridinamine, 5-chloro-N,6-dimethyl-. An integrated computational-synthetic approach has been used to design pyridine variants of other scaffolds, predicting properties like water solubility, brain-penetration capability, and cardiotoxicity before synthesis. nih.gov

Molecular Docking: For applications in medicinal chemistry, in silico molecular docking can predict the binding affinity of designed pyridinamine derivatives to specific biological targets, such as bacterial enzymes. nih.gov This allows for the pre-screening of large virtual libraries to identify the most promising candidates for synthesis and biological testing.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of pyridinamine derivatives. nih.gov These calculations can predict reactivity, stability, and spectroscopic properties, guiding the design of molecules with desired electronic characteristics.

Table 2: Computational Design Workflow for Pyridinamine Derivatives

| Step | Computational Method | Objective |

|---|---|---|

| 1. Virtual Library Generation | Combinatorial enumeration | Create a large set of hypothetical derivatives by modifying substituents on the 2-Pyridinamine, 5-chloro-N,6-dimethyl- scaffold. |

| 2. Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Filter the virtual library based on predicted properties like solubility, toxicity, and membrane permeability. nih.gov |

| 3. Target Binding Simulation | Molecular Docking | Predict the binding mode and affinity of promising candidates to a specific protein target. nih.gov |

| 4. Electronic Structure Analysis | Density Functional Theory (DFT) | Elucidate electronic properties, reaction energetics, and predicted spectroscopic signatures of the top candidates. nih.gov |

| 5. Candidate Selection | Multi-parameter optimization | Select a small, diverse set of the most promising derivatives for chemical synthesis and experimental validation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyridinamine, 5-chloro-N,6-dimethyl-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling strategies (e.g., Negishi coupling) using halogenated pyridine precursors. For example, 5-chloro-2-aminopyridine derivatives can be functionalized with methyl groups under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C .

- Optimization : Yield improvements (e.g., from 45% to 70%) are achieved by controlling stoichiometry (1.2–1.5 eq of methylating agents), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs). Side products like over-methylated species can be minimized using lower temperatures (50–60°C) .

Q. How can researchers validate the structural integrity of 2-Pyridinamine, 5-chloro-N,6-dimethyl- post-synthesis?

- Characterization :

- NMR : Compare ¹H/¹³C NMR data with reference spectra. For instance, the methyl groups (N-CH₃ and C6-CH₃) should appear as singlets at δ 2.3–2.5 ppm (¹H) and δ 25–30 ppm (¹³C) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (C₇H₈ClN₂; calc. 170.03 g/mol). Fragmentation patterns should align with pyridine derivatives (e.g., m/z 135 [M-Cl]⁺) .

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves impurities <1% .

Q. What solvent systems are optimal for solubility studies of this compound?

- Testing : Use a tiered approach:

- Polar solvents : DMSO or DMF (solubility >50 mg/mL at 25°C).

- Moderate polarity : Ethanol or acetone (20–30 mg/mL).

- Aqueous buffers : Adjust pH (5–8) to assess stability. Poor solubility in water (<1 mg/mL) is typical due to hydrophobic methyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing Cl group at C5 activates the pyridine ring for nucleophilic substitution but may hinder coupling at C2 due to steric hindrance from adjacent methyl groups.

- Computational studies (DFT) predict regioselectivity: Methylation at N and C6 directs electrophilic attacks to C3/C4 positions .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., δ 2.4 vs. 2.6 ppm for N-CH₃) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace water.

- Resolution :

- Re-run spectra under standardized conditions (dry deuterated solvent, 400 MHz+ instruments).

- Cross-validate with independent techniques (e.g., X-ray crystallography) to confirm substituent positions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Framework :

- Core modifications : Replace Cl with F or Br to modulate electron density.

- Methyl group tuning : Test N-CH₂CH₃ or C6-CF₃ for steric/electronic diversification.

- Biological assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄, Zn(CH₃)₂, THF, 80°C | 68 | |

| Nucleophilic Substitution | MeI, K₂CO₃, DMF, 60°C | 52 |

Table 2 : Spectral Data Comparison

| Technique | Key Peaks | Conditions |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.35 (s, 3H, N-CH₃), 7.15 (d, J=8 Hz, H4) | CDCl₃, 25°C |

| HRMS (ESI+) | m/z 170.0341 [M+H]⁺ | Resolution: 30,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.